4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study reported the use of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask. The samples were reacted for 2–3 hours at room temperature, and the solvent was removed .Molecular Structure Analysis
The molecular structure of a similar compound, “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid”, has been reported . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) .Chemical Reactions Analysis
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones has been reported . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Its molecular weight is 284.19 .Safety And Hazards
properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-6-5-9(17-11)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWNXFLLRNFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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